molecular formula C14H10Cl2N4O B2809133 2-chloro-6-{3-[(3-chlorophenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine CAS No. 477852-72-5

2-chloro-6-{3-[(3-chlorophenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine

Cat. No.: B2809133
CAS No.: 477852-72-5
M. Wt: 321.16
InChI Key: CVTHDWWAZAJUCK-UHFFFAOYSA-N
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Description

2-chloro-6-{3-[(3-chlorophenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine is a complex organic compound that features a pyridine ring substituted with a triazole ring and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-{3-[(3-chlorophenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine typically involves multiple steps, starting with the preparation of the triazole ring and the chlorophenoxy group. One common method involves the reaction of 2-chloropyridine with 3-chlorophenoxyacetic acid to form an intermediate, which is then reacted with 1H-1,2,4-triazole under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves crystallization, filtration, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-{3-[(3-chlorophenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the triazole ring or the chlorophenoxy group.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-chloro-6-{3-[(3-chlorophenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-6-{3-[(3-chlorophenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenoxy group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-{3-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine: Similar structure but with a different position of the chlorine atom on the phenoxy group.

    2-chloro-6-{3-[(3-bromophenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine: Bromine atom instead of chlorine on the phenoxy group.

    2-chloro-6-{3-[(3-chlorophenoxy)ethyl]-1H-1,2,4-triazol-1-yl}pyridine: Ethyl group instead of methyl on the triazole ring.

Uniqueness

The uniqueness of 2-chloro-6-{3-[(3-chlorophenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-6-[3-[(3-chlorophenoxy)methyl]-1,2,4-triazol-1-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4O/c15-10-3-1-4-11(7-10)21-8-13-17-9-20(19-13)14-6-2-5-12(16)18-14/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTHDWWAZAJUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC2=NN(C=N2)C3=NC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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